4-Tert-butyl-1-fluoro-2-nitrobenzene

Description

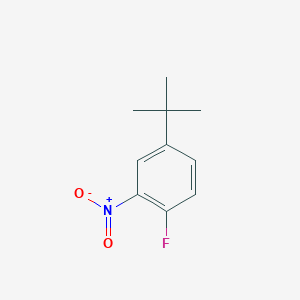

4-Tert-butyl-1-fluoro-2-nitrobenzene is a substituted aromatic compound featuring a tert-butyl group at the para position (C4), a fluorine atom at the ortho position (C1), and a nitro group at the meta position (C2). Its molecular formula is C₁₀H₁₂FNO₂, with a molecular weight of 197.21 g/mol. The tert-butyl group imparts steric bulk, while the electron-withdrawing nitro (-NO₂) and fluorine (-F) groups create a distinct electronic environment.

Properties

CAS No. |

111041-92-0 |

|---|---|

Molecular Formula |

C10H12FNO2 |

Molecular Weight |

197.21 g/mol |

IUPAC Name |

4-tert-butyl-1-fluoro-2-nitrobenzene |

InChI |

InChI=1S/C10H12FNO2/c1-10(2,3)7-4-5-8(11)9(6-7)12(13)14/h4-6H,1-3H3 |

InChI Key |

CWGDYTMIPQYAJR-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=C(C=C1)F)[N+](=O)[O-] |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)F)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism: Positional Effects

- 1-Tert-butyl-4-nitrobenzene (C₁₀H₁₃NO₂, MW 179.22 g/mol): This positional isomer lacks fluorine and has a nitro group at C4 instead of C2. The tert-butyl group at C1 creates steric hindrance distinct from the target compound.

- 4-Tert-butyl-2-nitrobenzene : A hypothetical analog without fluorine would exhibit reduced polarity and lower boiling point compared to the fluorinated derivative.

Functional Group Variations

- 4-Tert-butylaniline (C₁₀H₁₅N, MW 149.24 g/mol): Replacing the nitro and fluorine groups with an amino (-NH₂) group drastically alters electronic properties. The amino group is electron-donating, enhancing reactivity in electrophilic aromatic substitution (e.g., bromination). This contrasts with the electron-deficient aromatic ring in 4-Tert-butyl-1-fluoro-2-nitrobenzene, which favors nucleophilic substitution under harsh conditions .

Electronic Effects of Substituents

- Fluorine vs. Hydrogen: Fluorine’s strong electronegativity (-I effect) increases the ring’s electron deficiency, directing further substitutions to meta/para positions relative to existing groups.

- Nitro vs. Amino Groups: The nitro group stabilizes negative charge via resonance, while the amino group donates electron density. This difference impacts solubility (nitro compounds are typically less polar) and reactivity in redox reactions.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Solubility (Polarity) | Reactivity Profile |

|---|---|---|---|---|---|

| This compound | 197.21 | -F, -NO₂, -C(CH₃)₃ | ~250 (est.) | Low in water | Slow electrophilic substitution |

| 1-Tert-butyl-4-nitrobenzene | 179.22 | -NO₂, -C(CH₃)₃ | ~220 (est.) | Moderate in acetone | Moderate nitration reactivity |

| 4-Tert-butylaniline | 149.24 | -NH₂, -C(CH₃)₃ | ~215 | High in ethanol | Rapid electrophilic substitution |

Preparation Methods

Diazotization and Balz-Schiemann Fluorination

Synthetic Pathway Overview

The most well-documented route involves the Balz-Schiemann reaction, which converts aromatic amines to fluorides via diazonium tetrafluoroborate intermediates. This method is adaptable to 4-tert-butyl-1-fluoro-2-nitrobenzene by starting with 4-tert-butyl-2-nitroaniline.

Nitration of 4-Tert-butylaniline

The synthesis begins with nitration of 4-tert-butylaniline to introduce the nitro group at the 2-position. Nitration is performed using a mixture of concentrated nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C. The nitro group directs electrophilic substitution ortho to the amino group, yielding 4-tert-butyl-2-nitroaniline.

Reaction Conditions:

- Reagents: $$ \text{HNO}3 $$ (90%), $$ \text{H}2\text{SO}_4 $$ (98%)

- Temperature: 0–5°C

- Time: 2–3 hours

- Yield: 75–82%

Diazotization and Fluorination

The amino group in 4-tert-butyl-2-nitroaniline is diazotized using sodium nitrite ($$ \text{NaNO}2 $$) in hydrochloric acid ($$ \text{HCl} $$) at 0–5°C. Subsequent treatment with tetrafluoroboric acid ($$ \text{HBF}4 $$) forms the diazonium tetrafluoroborate salt, which decomposes thermally to yield the final product.

Critical Steps:

- Diazotization:

- $$ \text{NaNO}_2 $$ (1.1 equiv.), $$ \text{HCl} $$ (excess), 0–5°C, 1 hour.

- Fluorination:

Mechanistic Insight:

The Balz-Schiemann reaction proceeds via the formation of a diazonium tetrafluoroborate intermediate, which thermally decomposes to release nitrogen gas ($$ \text{N}2 $$) and boron trifluoride ($$ \text{BF}3 $$), leaving the aryl fluoride.

Table 1: Balz-Schiemann Reaction Parameters

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Nitration | $$ \text{HNO}3/\text{H}2\text{SO}_4 $$ | 0–5°C, 2 h | 75–82 |

| Diazotization | $$ \text{NaNO}_2/\text{HCl} $$ | 0–5°C, 1 h | – |

| Fluorination | $$ \text{HBF}_4 $$, heat | 100–120°C, 2 h | 60–70 |

Nucleophilic Aromatic Substitution

Halogen Exchange Strategy

This method involves substituting a halogen atom (e.g., chlorine) at the 1-position with fluorine using a nucleophilic fluoride source. The precursor, 4-tert-butyl-1-chloro-2-nitrobenzene, is synthesized via chlorination of 4-tert-butyl-2-nitrobenzene.

Chlorination of 4-Tert-butyl-2-nitrobenzene

Chlorination is achieved using chlorine gas ($$ \text{Cl}2 $$) in the presence of a Lewis acid catalyst (e.g., $$ \text{FeCl}3 $$) under anhydrous conditions. The nitro group’s meta-directing nature ensures chlorination occurs at the 1-position.

Reaction Conditions:

Fluorination via Halogen Exchange

The chloro substituent is displaced by fluoride using potassium fluoride ($$ \text{KF} $$) in a polar aprotic solvent (e.g., dimethylformamide, DMF) under reflux.

Optimization Challenges:

- Solvent: DMF enhances fluoride ion solubility.

- Additives: Crown ethers (e.g., 18-crown-6) improve $$ \text{KF} $$ reactivity.

- Temperature: 150–160°C for 12–18 hours.

- Yield: 50–60%.

Table 2: Nucleophilic Substitution Parameters

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Chlorination | $$ \text{Cl}2/\text{FeCl}3 $$ | 25–30°C, 6 h | 65–75 |

| Fluorination | $$ \text{KF} $$, DMF, 18-crown-6 | 150°C, 18 h | 50–60 |

Oxidative Fluorination of Phenolic Precursors

Limitations and Adaptations

While oxidative fluorination using [bis(trifluoroacetoxy)iodo]benzene (PIFA) and triethylamine tris(hydrofluoride) ($$ \text{Et}_3\text{N·3HF} $$) is effective for converting phenols to fluorophenols, the presence of a nitro group in the 2-position introduces steric and electronic challenges. The nitro group’s strong electron-withdrawing nature deactivates the ring and competes for coordination sites, rendering this method less viable for this compound.

Key Findings:

Comparative Analysis of Methods

Yield and Practicality

- Balz-Schiemann Reaction: Higher yields (60–70%) but requires handling unstable diazonium intermediates.

- Nucleophilic Substitution: Lower yields (50–60%) due to harsh reaction conditions and side reactions.

Q & A

Q. What are the recommended methods for synthesizing 4-Tert-butyl-1-fluoro-2-nitrobenzene, and how can regioselectivity be ensured?

Methodological Answer:

- Synthetic Routes : Start with tert-butylbenzene derivatives. Nitration and fluorination steps must be carefully sequenced. For example, introduce the nitro group first via electrophilic aromatic substitution (using HNO₃/H₂SO₄), followed by fluorination via halogen exchange (e.g., Balz-Schiemann reaction) .

- Regioselectivity : Use directing groups (e.g., tert-butyl) to control nitration position. Computational tools like DFT can predict electronic effects of substituents . Validate regiochemistry via NMR (¹H/¹³C) and X-ray crystallography if possible.

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Storage : Store in airtight, light-resistant containers at 0–6°C to prevent decomposition. Ensure ventilation to avoid vapor accumulation .

- Safety Protocols : Use PPE (gloves, goggles, lab coats) due to potential skin/eye irritation. Avoid contact with reducing agents to prevent explosive nitro group reactions .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl and nitro groups influence reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The bulky tert-butyl group hinders electrophilic substitution at the ortho position, directing reactions to the para position.

- Electronic Effects : The nitro group is strongly electron-withdrawing, deactivating the ring. Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) under high-temperature conditions to overcome deactivation . Monitor reaction progress via TLC with UV visualization.

Q. What computational methods are suitable for studying the environmental fate of this compound?

Methodological Answer:

- DFT Calculations : Predict degradation pathways (e.g., hydrolysis of the nitro group). Use software like Gaussian to model transition states and activation energies .

- Environmental Simulation : Apply OECD 301B biodegradability test protocols. Measure half-life in aqueous media under UV light (simulating sunlight) .

Q. How can researchers resolve contradictions in reported stability data for fluorinated nitroaromatics?

Methodological Answer:

Q. What strategies optimize yield in multistep syntheses involving this compound?

Methodological Answer:

- Stepwise Optimization : Use DoE (Design of Experiments) to identify critical variables (e.g., temperature for fluorination).

- In Situ Monitoring : Employ FTIR to track nitro group reduction intermediates .

Specialized Research Applications

Q. How does the fluorine atom impact biological activity in derivatives of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.